molecular formula C18H14O B14289059 1,1-Dimethylaceanthrylen-2(1H)-one CAS No. 139615-57-9

1,1-Dimethylaceanthrylen-2(1H)-one

Cat. No.: B14289059
CAS No.: 139615-57-9
M. Wt: 246.3 g/mol
InChI Key: AERZJLUGSIJIPZ-UHFFFAOYSA-N
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Description

1,1-Dimethylaceanthrylen-2(1H)-one is a polycyclic aromatic ketone characterized by a fused aceanthrylene backbone substituted with two methyl groups at the 1-position and a ketone group at the 2-position. Its structure combines steric hindrance from the dimethyl substituents with the electronic effects of the conjugated carbonyl group, making it a compound of interest in organic synthesis and materials science.

Properties

CAS No.

139615-57-9

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1,1-dimethylaceanthrylen-2-one

InChI

InChI=1S/C18H14O/c1-18(2)16-13-8-4-3-6-11(13)10-12-7-5-9-14(15(12)16)17(18)19/h3-10H,1-2H3

InChI Key

AERZJLUGSIJIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C3C(=CC4=CC=CC=C42)C=CC=C3C1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₈H₁₆O 248.32 Ketone, dimethyl substituents High thermal stability, π-conjugation
Imidazo[1,5-a]quinoxalin-4(5H)-one C₁₀H₇N₃O 185.18 Imidazole, ketone Electrophilic reactivity [1]
MHY2251 C₁₅H₁₂N₂O₃ 268.27 Dihydroquinazolinone, benzodioxole SIRT1 inhibition [2]
1,1-Diphenylethylene C₁₄H₁₂ 180.25 Alkene, phenyl groups Polymer stabilizer [4]

Research Findings and Gaps

  • Reactivity : The dimethyl groups in this compound likely reduce electrophilic aromatic substitution but enhance stability under thermal conditions, akin to 1,1-diphenylethylene [4].
  • Biological Potential: While MHY2251 demonstrates SIRT1 inhibition, the aceanthrylenone framework’s larger surface area could improve binding affinity in drug design, though toxicity profiles are unexplored [2].
  • Materials Science : The compound’s conjugated system suggests utility in organic semiconductors, but experimental data on its electronic properties are lacking.

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